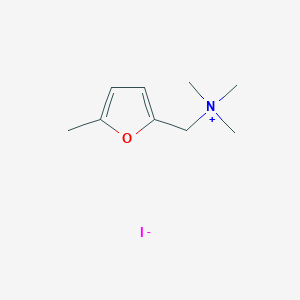

Ammonium, (5-methylfurfuryl)trimethyl-, iodide

説明

メチルフルメチドは、体内のムスカリン性アセチルコリン受容体を活性化できる強力なムスカリン性アゴニストです 。この化合物は、ムスカリン性受容体との特異的な相互作用により、主に科学研究で使用されています。

製法

合成経路と反応条件

メチルフルメチドは、5-メチルフルフリルアルコールとトリメチルアミンを適切なヨウ素化剤の存在下で反応させる多段階プロセスによって合成できます。この反応は通常、穏やかな条件下で進行し、温度は25〜30℃に維持されます。 生成物は、再結晶またはクロマトグラフィーによって精製され、高純度の化合物が得られます.

工業生産方法

工業環境では、メチルフルメチドの製造には、品質と収量の一貫性を確保するために、大規模な反応器と自動システムが使用されます。このプロセスには、温度、圧力、反応物の濃度などの反応パラメータを慎重に制御することが含まれます。 最終生成物は、必要な純度基準を満たすために、厳格な品質管理対策が実施されます .

準備方法

Synthetic Routes and Reaction Conditions

Methylfurmethide can be synthesized through a multi-step process involving the reaction of 5-methylfurfuryl alcohol with trimethylamine in the presence of a suitable iodinating agent. The reaction typically proceeds under mild conditions, with the temperature maintained at around 25-30°C. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of methylfurmethide involves the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is subjected to rigorous quality control measures to meet the required purity standards .

化学反応の分析

反応の種類

メチルフルメチドは、以下を含むいくつかの種類の化学反応を起こします。

酸化: メチルフルメチドは、使用される条件と試薬に応じて、さまざまな酸化生成物に酸化することができます。

還元: この化合物は、さまざまな還元種に還元することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。この反応は、通常、高温で水性または有機溶媒中で行われます。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用され、多くの場合、無水溶媒中で使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はフラン誘導体を生成する可能性がありますが、還元は化合物のさまざまな還元形を生成する可能性があります。 置換反応は、ヨウ化物イオンに代わって異なる官能基を持つ新しい化合物を生成します .

科学研究での応用

メチルフルメチドは、以下を含む科学研究でいくつかの用途があります。

化学: 有機合成の試薬として、およびムスカリン性受容体相互作用を研究するためのモデル化合物として使用されます。

生物学: メチルフルメチドは、細胞シグナル伝達経路と受容体薬理学の研究に使用されています。

医学: この化合物は、ムスカリン性アゴニストのさまざまな生理学的プロセスへの影響を調査する薬理学的研究に使用されています。

科学的研究の応用

Biological Activities

Research indicates that MFI exhibits various biological activities, particularly in the realm of pharmacology:

- Muscarinic Agonist Activity : MFI has been tested as a selective muscarinic agonist on Ascaris suum muscle strips. In contraction assays, it produced weak contractions compared to standard agents like acetylcholine and levamisole, indicating its potential for further development as a pharmacological agent.

- Glycogen Synthase Kinase-3 (GSK-3) Inhibition : MFI has shown promise in inhibiting GSK-3, an enzyme implicated in several diseases including cancer and neurodegenerative disorders. This inhibition suggests potential therapeutic applications in treating these conditions.

Pharmacological Studies

MFI's role as a muscarinic agonist makes it valuable in pharmacological research aimed at understanding cholinergic signaling pathways. Its interactions with other pharmaceutical agents can provide insights into synergistic effects and potential drug combinations.

Catalytic Processes

MFI can be utilized in catalytic processes involving furan derivatives. Its structural characteristics allow it to act as a precursor or catalyst in the synthesis of various organic compounds, including high-performance polymers and value-added chemicals derived from biomass .

Biological Assays

Due to its inhibitory effects on GSK-3, MFI can serve as a reagent in biological assays aimed at studying cell growth and differentiation pathways. Its ability to modulate signaling pathways makes it an important tool for researchers investigating the molecular mechanisms of diseases.

Case Study 1: GSK-3 Inhibition

A study demonstrated that MFI effectively inhibited GSK-3 activity in vitro, suggesting its potential use as a therapeutic agent in conditions characterized by dysregulated GSK-3 activity, such as Alzheimer's disease.

Case Study 2: Muscarinic Receptor Studies

In experiments with Ascaris suum muscle strips, MFI's weak contraction response was analyzed against established muscarinic agents. This study highlighted the compound's selectivity and potential for further development in neuromuscular research.

作用機序

メチルフルメチドは、体全体でさまざまな組織に見られるGタンパク質共役受容体であるムスカリン性アセチルコリン受容体に結合することによってその効果を発揮します。結合すると、これらの受容体を活性化し、細胞内シグナル伝達イベントのカスケードを引き起こします。 この活性化は、平滑筋収縮、腺分泌、心拍数の調節などのさまざまな生理学的反応をもたらす可能性があります .

類似の化合物との比較

類似の化合物

アセチルコリン: ムスカリン性受容体の天然リガンドであるアセチルコリンは、メチルフルメチドと類似の結合特性を共有しています。

オキソトレモルイン: 別のムスカリン性アゴニストであるオキソトレモルインは、類似の薬理学的効果を持っていますが、化学構造が異なります。

ピロカルピン: 緑内障の治療に使用される天然に存在するムスカリン性アゴニストであるピロカルピンは、構造が異なりますが、受容体相互作用が類似しています.

独自性

メチルフルメチドは、ムスカリン性アゴニストとしての高い特異性と効力により独自性があります。その合成起源により、その化学特性を正確に制御することができ、研究設定において貴重なツールになります。 さらに、その安定性と合成の容易さにより、ムスカリン性受容体薬理学の研究のための好ましい選択肢となります .

類似化合物との比較

Similar Compounds

Acetylcholine: The natural ligand for muscarinic receptors, acetylcholine, shares similar binding properties with methylfurmethide.

Oxotremorine: Another muscarinic agonist, oxotremorine, has similar pharmacological effects but differs in its chemical structure.

Pilocarpine: A naturally occurring muscarinic agonist used in the treatment of glaucoma, pilocarpine has a different structure but similar receptor interactions.

Uniqueness

Methylfurmethide is unique due to its high specificity and potency as a muscarinic agonist. Its synthetic origin allows for precise control over its chemical properties, making it a valuable tool in research settings. Additionally, its stability and ease of synthesis make it a preferred choice for studying muscarinic receptor pharmacology .

生物活性

Ammonium, (5-methylfurfuryl)trimethyl-, iodide, also known as trimethyl[(5-methylfuran-2-yl)methyl]azanium iodide, is a quaternary ammonium compound with potential biological activity. This article explores its biological properties, including its effects on acetylcholine receptors, toxicity profiles, and possible therapeutic applications.

- Molecular Formula : C₉H₁₆INO

- Molecular Weight : 281.13 g/mol

- CAS Number : 1197-60-0

- Physical State : White powder

- Melting Point : 162 - 162.5 °C

Acetylcholine Receptor Interaction

Research indicates that this compound acts as an acetylcholine receptor antagonist , specifically blocking the uptake of atropine, which is significant for studying acetylcholine receptor properties in intestinal smooth muscle . This interaction suggests a potential role in modulating neurotransmission and could be relevant in conditions involving cholinergic signaling.

Acute Toxicity

The compound has been subjected to various toxicity studies. The following table summarizes key findings regarding its acute toxicity:

| Route of Administration | Species | LD50 (mg/kg) |

|---|---|---|

| Subcutaneous | Mouse | 33 |

| Intravenous | Mouse | 3,795 |

These results indicate a relatively high acute toxicity when administered subcutaneously compared to intravenous routes .

Potential Health Effects

The compound may cause several health effects upon exposure:

- Inhalation : May irritate the respiratory tract.

- Ingestion : Potentially harmful if swallowed.

- Skin Contact : May cause irritation and allergic reactions.

- Eyes : Possible irritation upon contact.

Chronic exposure may lead to iodism, with symptoms including skin rash and mucous membrane irritation .

Antimicrobial and Anticancer Properties

Compounds related to furan derivatives, including ammonium iodide, have shown promise in exhibiting antimicrobial and anticancer activities. Studies indicate that these compounds can inhibit the growth of various bacterial strains and cancer cell lines, suggesting their utility in developing new therapeutic agents.

Study on Anticholinergic Effects

A notable study conducted by Paton et al. (1965) investigated the effects of methylfurmethide (the active component of ammonium iodide) on intestinal smooth muscle. The results demonstrated that the compound effectively blocked acetylcholine receptors, leading to decreased intestinal motility . This finding supports the potential application of this compound in treating gastrointestinal disorders.

Antioxidant Activity Assessment

Another study evaluated the antioxidant properties of furan compounds related to ammonium iodide. Various in vitro assays were performed to assess their ability to scavenge free radicals and inhibit lipid peroxidation. The results indicated significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

特性

IUPAC Name |

trimethyl-[(5-methylfuran-2-yl)methyl]azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16NO/c1-8-5-6-9(11-8)7-10(2,3)4/h5-6H,7H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWVJDFMEZKDDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16NO+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1197-60-0 (iodide) | |

| Record name | 5-Methylfurtrethonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014172533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80931181 | |

| Record name | N,N,N-Trimethyl(5-methylfuran-2-yl)methanaminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14172-53-3, 1197-60-0 | |

| Record name | 5-Methylfurtrethonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014172533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Trimethyl(5-methylfuran-2-yl)methanaminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methylfurmethide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLFURTRETHONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1W11CO5XU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。